1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-ol
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Overview
Description
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-ol is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol This compound features a pyridine ring substituted with a methyl group and a morpholine ring, along with a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-ol typically involves the reaction of 5-methyl-6-morpholinopyridine with a suitable propanol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where the compound is manufactured in large quantities to meet the demands of research and development. The process includes stringent quality control measures to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol side chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyridine ring can undergo substitution reactions, where the methyl or morpholine groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-one: A similar compound with a ketone group instead of a hydroxyl group.
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-2-ol: A structural isomer with the hydroxyl group on the second carbon of the propanol side chain.
Uniqueness
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-(5-methyl-6-morpholin-4-ylpyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C13H20N2O2/c1-3-12(16)11-8-10(2)13(14-9-11)15-4-6-17-7-5-15/h8-9,12,16H,3-7H2,1-2H3 |
InChI Key |
FULYKKSROITQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C(=C1)C)N2CCOCC2)O |
Origin of Product |
United States |
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